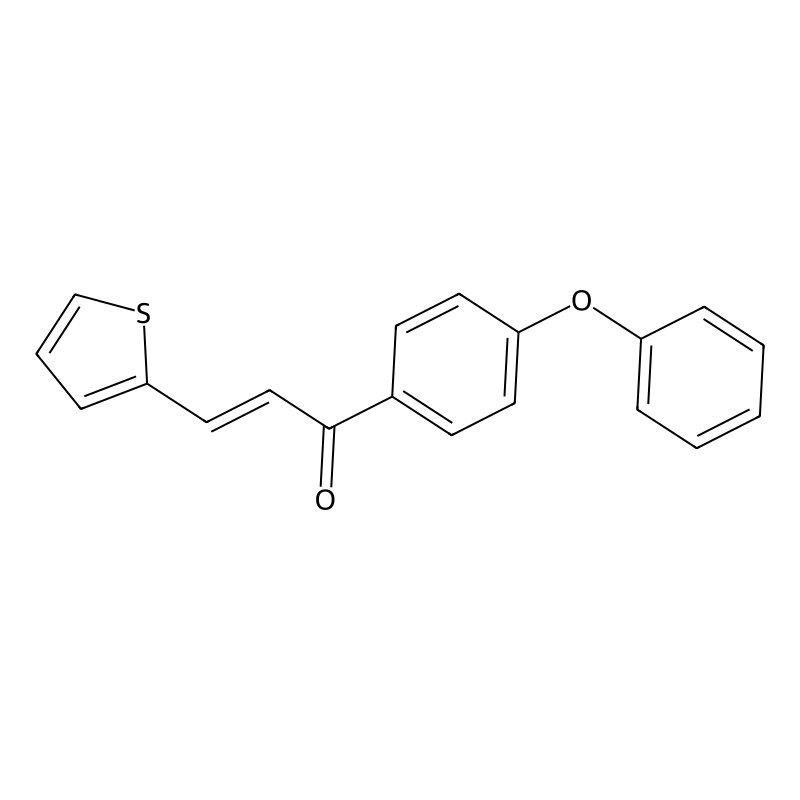

1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound classified as a chalcone, which is characterized by the presence of two aromatic rings connected by an α,β-unsaturated carbonyl system. This compound features a phenoxy group and a thiophene ring, contributing to its unique chemical properties and biological activities. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them of significant interest in medicinal chemistry and materials science.

Potential Use in Anti-Cancer Research

Studies suggest 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as chalcone derivatives, may exhibit anti-cancer properties. Research has shown that these compounds can induce cell death in various cancer cell lines through mechanisms like mitotic arrest and inhibition of cell proliferation []. However, further investigation is needed to understand the specific mechanisms and potential therapeutic applications.

Enzyme Inhibition

Another potential research area for 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is enzyme inhibition. Studies have shown that some chalcone derivatives can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more research is required to determine the specific efficacy and safety of this compound in this context.

- Oxidation: 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be oxidized to form epoxides or other oxidized derivatives.

- Reduction: It can be reduced to yield corresponding alcohols or alkanes, altering its reactivity and properties.

- Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl or thiophene rings, allowing for the synthesis of derivatives with tailored properties.

Research indicates that 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits promising biological activities. It has been studied for potential anti-inflammatory, anticancer, and antimicrobial properties. The compound's mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors implicated in disease pathways. These interactions may lead to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

The synthesis of 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. The general procedure includes:

- Reactants: 4-Phenoxybenzaldehyde and 2-acetylthiophene.

- Catalyst: A base such as sodium hydroxide or potassium hydroxide.

- Solvent: Ethanol or methanol.

- Conditions: The reaction is usually conducted under reflux for several hours.

In industrial applications, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors and optimized conditions for production.

The compound has several applications in various fields:

- Medicinal Chemistry: It is explored for its therapeutic potential against inflammation, cancer, and infections.

- Materials Science: Its properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Biological Studies: Investigations into its interactions with biological targets help elucidate its mechanisms of action and therapeutic uses.

Studies on 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one focus on its interactions with various biological molecules. These studies aim to understand how the compound influences cellular processes and its potential as a drug candidate. For instance, research may explore how it inhibits specific enzymes involved in inflammatory pathways or cancer cell proliferation .

Several compounds share structural similarities with 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one:

Similar CompoundsCompound Name Structure Notable Features 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Structure Contains a methoxy group; studied for similar biological activities. 1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one Structure Chlorine substitution affects electronic properties; potential antimicrobial activity. 3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one Structure Contains an acetylanilino group; unique reactivity in biological systems.

Uniqueness

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Structure | Contains a methoxy group; studied for similar biological activities. |

| 1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Structure | Chlorine substitution affects electronic properties; potential antimicrobial activity. |

| 3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one | Structure | Contains an acetylanilino group; unique reactivity in biological systems. |

The uniqueness of 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one lies in the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to other chalcones. This structural feature influences its reactivity and enhances its biological activity relative to similar compounds .